molecular formula C16H19FN6O2 B2639554 [6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl](2-fluorophenyl)amine CAS No. 713126-62-6

[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl](2-fluorophenyl)amine

Cat. No. B2639554
CAS RN: 713126-62-6
M. Wt: 346.366
InChI Key: RDUDSRAENRJKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl](2-fluorophenyl)amine, also known as AMN082, is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and addiction.

Scientific Research Applications

Formation of Aminals via Pummerer Rearrangement

Formation and Reactivity of Aminals

A study by Rakhit, Georges, and Bagli (1979) explored the formation of aminals from amines through Pummerer rearrangement. This research highlights the reactivity of amino-nitropyridines with acid chlorides in the presence of dimethyl sulfoxide and tertiary bases, leading to unexpected aminal formation. This pathway demonstrates the compound's potential for creating complex nitrogen-containing structures, crucial for pharmaceutical and material sciences applications (Rakhit, Georges, & Bagli, 1979).

Chemical Transformations of Pyrimidines

Synthesis and Reactivity of Pyrimidines

The study by Nishiwaki et al. (2003) presents the reactivity of 3-methyl-5-nitropyrimidin-4(3H)-one with carbonyl compounds, showcasing a method for achieving ring transformations to produce pyridones, pyrimidines, and aminopyridines. This work indicates the versatility of nitropyrimidines in synthesizing diverse heterocyclic compounds, which could be relevant for developing new materials or bioactive molecules (Nishiwaki et al., 2003).

Novel Phenylpyrimidine Derivatives as Radiosensitizers

Radiosensitizing Effects of Phenylpyrimidines

Research by Jung et al. (2019) on novel phenylpyrimidine derivatives investigated their potential as radiosensitizers for cancer treatment. This study emphasizes the importance of structural modification in pyrimidines to enhance their biological activity, offering a perspective on the compound's potential application in improving radiotherapy outcomes (Jung et al., 2019).

Spectroscopic and Structural Insights

Characterization of Amino-Heterocyclic Compounds

The work by Al-Harthy et al. (2019) on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine provides detailed spectroscopic and crystallographic insights, highlighting the importance of structural analysis in understanding the chemical behavior of similar compounds. This analysis could be crucial for the design of new compounds with enhanced properties (Al-Harthy et al., 2019).

properties

IUPAC Name

4-N-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2/c1-10-5-4-8-22(9-10)16-20-14(18)13(23(24)25)15(21-16)19-12-7-3-2-6-11(12)17/h2-3,6-7,10H,4-5,8-9H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUDSRAENRJKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

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